molecular formula C27H23NO5 B11017128 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11017128
M. Wt: 441.5 g/mol
InChI Key: FJLMUAWTJQOAOH-UHFFFAOYSA-N
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Description

7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one: is a synthetic molecule that combines elements from various chemical classes. Let’s break down its structure:

  • The chromenone core (2H-chromen-2-one) provides a scaffold for biological activity.
  • The 4-methoxyphenyl group contributes to the compound’s lipophilicity and potential interactions with receptors.
  • The 3,4-dihydroisoquinoline moiety introduces a bicyclic ring system, adding complexity and potential reactivity.

Preparation Methods

Synthetic Routes:: One common synthetic route involves a one-pot Strecker reaction

    Strecker Reaction:

Industrial Production:: Industrial-scale production methods may involve variations of the Strecker reaction or other synthetic pathways. specific details are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the phenolic oxygen or the methoxy group.

    Reduction: Reduction of the oxoethoxy group or the dihydroisoquinoline ring.

    Substitution: Nucleophilic substitution reactions at various positions.

    Cyclization: Intramolecular cyclization reactions to form new rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like .

    Reduction: (e.g., , ).

    Substitution: Nucleophiles (e.g., , ).

    Cyclization: Acidic or basic conditions.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemistry: Used in synthetic methodologies and as a building block.

    Biology: Studied for its interactions with biological targets (e.g., receptors, enzymes).

    Industry: May find use in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. potential targets include:

    Enzymes: Interaction with enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

While no direct analogs exist, related compounds include:

    2-(1H-Indol-1-yl)ethanol: .

    3,4-Dihydroisoquinoline-2(1H)-carbothioamide: .

    2-(1H-Pyrrol-1-yl)ethanol: .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C27H23NO5/c1-31-21-8-6-19(7-9-21)24-15-27(30)33-25-14-22(10-11-23(24)25)32-17-26(29)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16-17H2,1H3

InChI Key

FJLMUAWTJQOAOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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